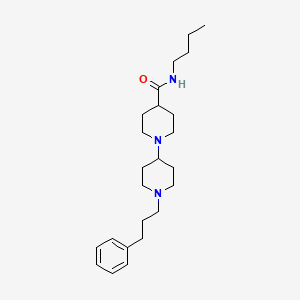![molecular formula C20H17N3O5S B5050273 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5050273.png)
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells and is known to play a key role in tumor growth and survival. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been found to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been found to have anti-inflammatory effects, which may contribute to its therapeutic potential in various disease conditions.
Advantages and Limitations for Lab Experiments
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several potential future directions for scientific research. It may be further studied for its anticancer properties and its potential use in the treatment of Alzheimer's disease. Additionally, 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide may be studied for its potential use in other disease conditions, such as inflammation and autoimmune disorders. Further research may also be conducted to optimize its therapeutic potential and to develop more effective analogs of 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide.
Synthesis Methods
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This compound is then reacted with 3-aminobenzenesulfonamide to form 3-{[(2-nitrophenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of 3-{[(2-nitrophenyl)amino]sulfonyl}benzoic acid with 2-methylaniline to form 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide.
Scientific Research Applications
3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anticancer properties and has been studied extensively for its ability to inhibit the growth of cancer cells. 3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
3-[(2-methylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-14-7-2-3-10-17(14)22-29(27,28)16-9-6-8-15(13-16)20(24)21-18-11-4-5-12-19(18)23(25)26/h2-13,22H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAVQNDBEIRWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(diethylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5050193.png)
![2-(3,4-dimethoxyphenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5050215.png)
![N',N'''-4,4'-biphenyldiylbis[N-(2-methoxyphenyl)urea]](/img/structure/B5050219.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5050227.png)
![N-(2-chlorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5050229.png)

![2-[tert-butyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B5050242.png)

![8-[3-(2-fluorophenoxy)propoxy]quinoline](/img/structure/B5050253.png)
![N-(4-methoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine hydrochloride](/img/structure/B5050254.png)
![1-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5050259.png)
![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5050263.png)

